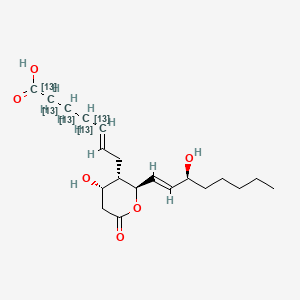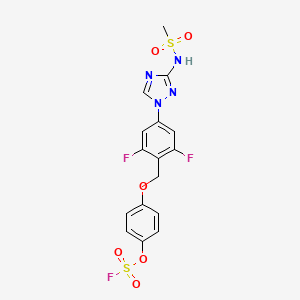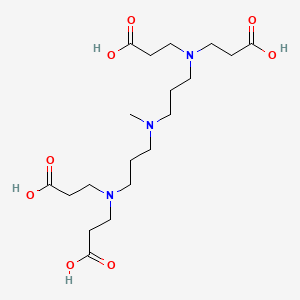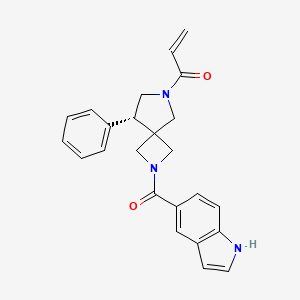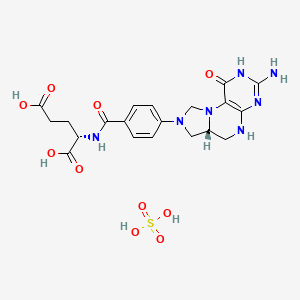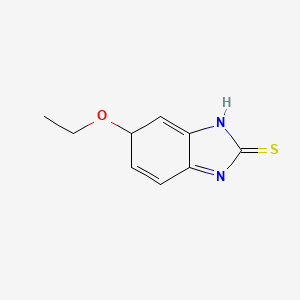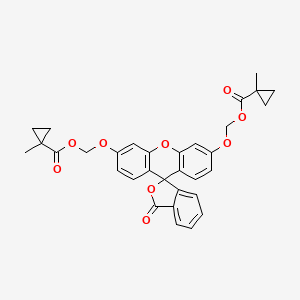
Fluorescein-CM2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-CM2 is a fluorogenic molecule widely used in scientific research for its ability to rapidly screen esterase cleavage sites for protein-protein interaction-dependent esterase activity in Escherichia coli . This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-CM2 involves the derivatization of fluorescein, a well-known fluorescent dyeThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the derivatization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is then tested for its fluorescent properties and biological activity to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein-CM2 primarily undergoes ester hydrolysis reactions, where the ester bond is cleaved by esterase enzymes. This reaction is crucial for its application in screening esterase activity in biological systems .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of esterase enzymes, which can be derived from various biological sources such as Escherichia coli. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .
Major Products
The primary product of the hydrolysis reaction is fluorescein, which exhibits strong fluorescence. This fluorescent signal is used to quantify esterase activity and protein-protein interactions in biological assays .
Applications De Recherche Scientifique
Fluorescein-CM2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell imaging and tracking protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect esterase activity, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for environmental monitoring and food safety .
Mécanisme D'action
Fluorescein-CM2 exerts its effects through a mechanism involving the cleavage of its ester bond by esterase enzymes. This cleavage releases fluorescein, which then emits a fluorescent signal. The intensity of this signal correlates with the level of esterase activity, allowing researchers to quantify enzyme activity and protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: The parent compound of Fluorescein-CM2, widely used as a fluorescent dye in various applications.
Rhodamine: Another fluorescent dye with similar applications but different spectral properties.
Cyanine Dyes: A class of fluorescent dyes with varying spectral properties and applications in imaging and diagnostics .
Uniqueness
This compound is unique due to its specific application in screening esterase activity dependent on protein-protein interactions. This specificity makes it a valuable tool in studying complex biological processes and developing diagnostic assays .
Propriétés
Formule moléculaire |
C32H28O9 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |
Clé InChI |
CEDGSMZXLBPDNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


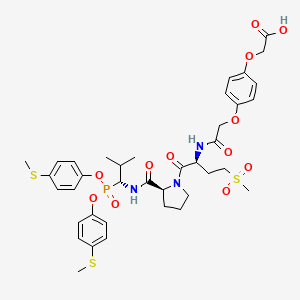
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
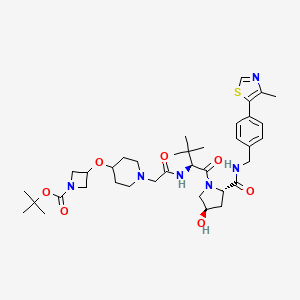
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
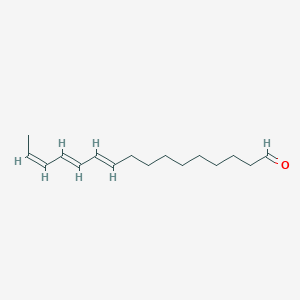
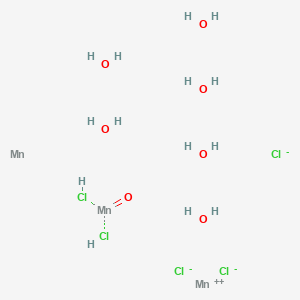

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
